molecular formula C10H17BrN2O2 B1428686 N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide CAS No. 859161-71-0

N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide

Cat. No. B1428686
Key on ui cas rn: 859161-71-0
M. Wt: 277.16 g/mol
InChI Key: KVLNTIPUCYZQHA-UHFFFAOYSA-N
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Patent
US08178360B2

Procedure details

To a suspension of N-(5-ammoniopentyl]acrylamide trifluoracetate (6.12 g, 22.64 mmol) and DIPEA (6.94 ml, 2.2 eq) in THF (120 ml) was added bromoacetyl chloride (2.07 ml, 1.1 eq) through a pressure equalized dropping funnel, over a one hour period and at −60° C. (cardice and isopropanol bath). The reaction mixture was then stirred at room temperature overnight and the completion of the reaction was checked by TLC (dichloromethane:methanol 9:1) the following day. The salts formed during the reaction were filtered off and the reaction mixture evaporated to dryness. The residue was purified by chromatography (neat dichloromethane followed by a gradient of methanol up to 5%). 3.2 g (11.55 mmol, 51%) of the product (N-[5-(2-Bromoacetyl)aminopentyl]acrylamide) were obtained as a white powder. A further recrystallization performed from petroleum ether:ethyl acetate mixture gave 3 g of the product.
Name
N-(5-ammoniopentyl]acrylamide trifluoracetate
Quantity
6.12 g
Type
reactant
Reaction Step One
Name
Quantity
6.94 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
2.07 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
51%

Identifiers

REACTION_CXSMILES
FC(F)(F)C([O-])=O.[NH3+:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][NH:14][C:15](=[O:18])[CH:16]=[CH2:17].CCN(C(C)C)C(C)C.[Br:28][CH2:29][C:30](Cl)=[O:31].C(=O)=O>C1COCC1.ClCCl.CO.C(O)(C)C>[Br:28][CH2:29][C:30]([NH:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][NH:14][C:15](=[O:18])[CH:16]=[CH2:17])=[O:31] |f:0.1,6.7|

Inputs

Step One
Name
N-(5-ammoniopentyl]acrylamide trifluoracetate
Quantity
6.12 g
Type
reactant
Smiles
FC(C(=O)[O-])(F)F.[NH3+]CCCCCNC(C=C)=O
Name
Quantity
6.94 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.07 mL
Type
reactant
Smiles
BrCC(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl.CO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −60° C.
CUSTOM
Type
CUSTOM
Details
The salts formed during the reaction
FILTRATION
Type
FILTRATION
Details
were filtered off
CUSTOM
Type
CUSTOM
Details
the reaction mixture evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (neat dichloromethane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCC(=O)NCCCCCNC(C=C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.55 mmol
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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